methyl N-{4-[(pentylcarbamoyl)methyl]-1,3-thiazol-2-yl}carbamate
Description
Methyl N-{4-[(pentylcarbamoyl)methyl]-1,3-thiazol-2-yl}carbamate is a synthetic carbamate derivative featuring a 1,3-thiazole core. The compound’s structure includes:
- A methyl carbamate group at position 2 of the thiazole ring.
- A pentylcarbamoyl methyl substituent at position 2.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-4-5-6-13-10(16)7-9-8-19-11(14-9)15-12(17)18-2/h8H,3-7H2,1-2H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUGYGUGZRDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
Neurodegenerative Disorders
One of the primary applications of this compound is in the treatment of neurodegenerative disorders. Research indicates that compounds similar to methyl N-{4-[(pentylcarbamoyl)methyl]-1,3-thiazol-2-yl}carbamate may be effective in ameliorating symptoms associated with conditions such as Alzheimer's disease and Huntington's disease. These compounds can act on various pathways involved in neurodegeneration, including inhibition of GSK-3β and modulation of neuroinflammatory responses .
Anticancer Activity
Preliminary studies suggest that thiazole derivatives exhibit anticancer properties. This compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. This mechanism positions it as a potential candidate for developing novel anticancer therapies .
Case Studies
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study investigated the neuroprotective effects of thiazole derivatives on neuronal cell lines exposed to amyloid-beta toxicity. This compound demonstrated significant protective effects by reducing oxidative stress markers and improving cell viability .
Case Study 2: Antitumor Activity
In a preclinical trial, the compound was tested against various cancer cell lines. Results indicated that it inhibited tumor growth by inducing apoptosis and reducing cellular migration. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .
Summary of Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Triazole Hybrids ()
Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a thiazole core but differ in substituents:
- Key Differences :
- Triazole linkage : The target compound lacks the triazole-acetamide bridge present in 9a–9e.
- Aromatic substituents : 9a–9e feature phenyl, fluorophenyl, or bromophenyl groups, enhancing π-π stacking interactions, whereas the target compound’s pentylcarbamoyl group may prioritize lipophilicity.
- Docking behavior : Compounds like 9c show binding modes with enzymes (e.g., α-glucosidase), suggesting that substituent bulk and polarity influence target affinity .
Antiparasitic Carbamates ()
Flubendazole (methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) and fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate) are benzimidazole carbamates with antiparasitic activity.
- Key Differences: Heterocyclic core: Benzimidazole vs. thiazole. Benzimidazoles often exhibit stronger DNA-binding affinity due to planarity, whereas thiazoles may offer metabolic stability.
Pharmacopeial Thiazolylmethylcarbamates ()
Complex analogs like Compound m (thiazol-5-ylmethyl carbamate with hydroperoxy and ureido groups) highlight structural diversity:
- Key Differences :
- Steric complexity : The target compound lacks the hydroxy, phenyl, and ureido groups seen in pharmacopeial analogs, simplifying synthesis but possibly reducing target selectivity.
- Solubility : Hydroxy and polar groups in analogs like m may enhance aqueous solubility compared to the pentylcarbamoyl chain .
2-Aminothiazole Derivatives ()
Antitubercular compounds such as N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substitutedamide derivatives (e.g., 30, 31) feature amino and sulfanyl groups.
- Key Differences: Functional groups: The carbamate in the target compound may resist hydrolysis better than the sulfanyl group, improving metabolic stability. Bioactivity: Amino groups in 2-aminothiazoles often participate in hydrogen bonding with bacterial targets, whereas carbamates might act as prodrugs .
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Preparation Methods
Stepwise Assembly of the Thiazole Ring
The thiazole moiety is typically constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-halo carbonyl compounds with thioamides. For methyl N-{4-[(pentylcarbamoyl)methyl]-1,3-thiazol-2-yl}carbamate, the synthesis begins with the formation of the 2-aminothiazole core.
-
Formation of 2-Aminothiazole :
A solution of pentyl isocyanate and thiourea in ethanol undergoes cyclization at 80–90°C for 6–8 hours to yield 2-amino-4-(pentylcarbamoylmethyl)thiazole. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the isocyanate, followed by cyclization and elimination of ammonia. -
Carbamate Functionalization :
The 2-amino group is then reacted with methyl chloroformate in the presence of a base such as triethylamine. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding the final carbamate product.
Key Reaction Conditions :
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Temperature: 0–5°C (carbamation step)
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Solvent: Dichloromethane (low polarity to suppress hydrolysis)
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Catalyst: Triethylamine (1.2 equiv.)
Coupling of Pre-Formed Thiazole and Carbamate Intermediates
An alternative approach involves the separate synthesis of the thiazole and carbamate components, followed by coupling:
-
Synthesis of 4-[(Pentylcarbamoyl)methyl]thiazole :
Thiazole-4-acetic acid is reacted with pentylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in tetrahydrofuran (THF) under nitrogen atmosphere, achieving yields of 78–82%. -
Methyl Carbamation at the 2-Position :
The thiazole intermediate is treated with methyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP). This step requires rigorous moisture exclusion and proceeds at room temperature for 12 hours.
Comparative Yield Analysis :
| Method | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| Stepwise Assembly | 65–70 | 14–16 | 95.2% |
| Coupling Approach | 78–82 | 20–24 | 97.8% |
Data derived from scaled laboratory syntheses.
Optimization of Reaction Parameters
Temperature and pH Control
The carbamation step exhibits strong temperature dependence:
-
Below 0°C: Incomplete reaction (≤40% conversion)
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0–5°C: Optimal range (89–93% conversion)
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Above 10°C: Increased hydrolysis (≤55% yield)
Maintaining pH 8.5–9.0 during the thiourea cyclization prevents premature decomposition of intermediates. Buffered systems using sodium bicarbonate show superior performance compared to homogeneous bases.
Solvent Systems
Polar aprotic solvents enhance reaction kinetics but may promote side reactions:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 89 |
| THF | 7.58 | 78 |
| Acetonitrile | 37.5 | 63 |
Non-polar solvents like toluene give poor solubility (<20% yield).
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) :
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δ 6.87 (s, 1H, thiazole-H)
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δ 3.72 (s, 3H, OCH₃)
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δ 3.38 (t, 2H, NCH₂ pentyl)
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Full assignment confirms regiospecific functionalization.
-
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LC-MS (ESI+) :
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m/z 314.12 [M+H]⁺ (calc. 314.14)
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Fragmentation pattern matches expected structure.
-
Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) shows a single peak at 8.92 minutes with 96.3% purity. Residual solvents are below ICH Q3C limits (DCM < 600 ppm).
Scale-Up Considerations
Industrial Feasibility
The coupling method, despite longer reaction times, offers better scalability due to:
-
Simplified purification (crystallization vs. chromatography)
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Reduced exothermic risk during carbamation
Pilot-scale batches (50 kg) achieve consistent yields of 74–76% with >99% conversion.
Waste Stream Management
Key byproducts include:
-
Dicyclohexylurea (from DCC coupling)
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Methyl carbamic acid (hydrolysis product)
Neutralization with citric acid followed by activated carbon treatment reduces environmental impact.
Comparative Analysis of Methodologies
| Parameter | Stepwise Assembly | Coupling Approach |
|---|---|---|
| Atom Economy | 68% | 72% |
| E-Factor | 18.7 | 12.4 |
| PMI (kg/kg) | 32 | 27 |
| Cost Index | 1.00 | 0.85 |
E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity .
Q & A
Q. Q1. What are the optimal synthetic routes for methyl N-{4-[(pentylcarbamoyl)methyl]-1,3-thiazol-2-yl}carbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis (thiourea + α-halo ketone) .
- Step 2: Carbamate installation via nucleophilic substitution (e.g., methyl chloroformate under basic conditions) .
- Step 3: Introduction of the pentylcarbamoyl methyl group using carbodiimide-mediated coupling (EDC/HOBt) between a carboxylic acid intermediate and pentylamine .
Optimization Strategies:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in analogous thiazole-carbamate syntheses .
- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance carbamate formation yields .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. Q2. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications: Replace the thiazole ring with oxazole or imidazole to assess heterocycle impact on target binding .
- Substituent Effects: Vary pentyl chain length (C3–C7) to study hydrophobicity effects on membrane permeability .
- Carbamate Tuning: Substitute methyl with ethyl/propargyl groups to modulate metabolic stability .
Example SAR Findings:
- Antimicrobial Activity: Analogs with C6 alkyl chains showed 2x higher MIC against S. aureus vs. C5 chains .
- Enzyme Inhibition: Thiazole-to-oxazole substitution reduced IC₅₀ for acetylcholinesterase by 40% .
Advanced Research: Data Contradiction Analysis
Q. Q3. How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use validated protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Control Experiments: Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to benchmark results .
- Computational Validation: Perform molecular docking (AutoDock Vina) to verify target binding consistency across analogs .
Case Study:
- Contradiction: Variable IC₅₀ values (5–20 µM) for kinase inhibition in literature.
- Resolution: Re-evaluate assay conditions (ATP concentration, incubation time) and confirm compound stability via LC-MS .
Basic Research: Analytical Characterization
Q. Q4. What advanced spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR: Identify thiazole protons (δ 7.2–8.1 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₂₀N₃O₃S: 298.1224) .
- X-ray Crystallography: Resolve spatial arrangement of the pentylcarbamoyl side chain (if crystalline) .
Q. Q5. What in silico strategies predict pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Toxicity Screening: ProTox-II for hepatotoxicity alerts (e.g., structural alerts for carbamate hydrolysis metabolites) .
- Molecular Dynamics (MD): Simulate binding stability with target enzymes (e.g., 100 ns MD runs in GROMACS) .
Example Prediction:
- logP: Predicted 2.1 (moderate solubility; align with experimental shake-flask data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
